TERT-BUTYL 2-[(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)OXY]ACETATE
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Overview
Description
TERT-BUTYL 2-[(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)OXY]ACETATE is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a tert-butyl group, an oxo group, and a benzoxathiol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 2-[(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)OXY]ACETATE typically involves the reaction of tert-butyl acetate with 2-oxo-2H-1,3-benzoxathiol-5-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 2-[(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)OXY]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
TERT-BUTYL 2-[(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)OXY]ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of TERT-BUTYL 2-[(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)OXY]ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
TERT-BUTYL 2-OXOPENTANOATE: Similar in structure but lacks the benzoxathiol moiety.
TERT-BUTYL 2-OXO-1,3-DIOXAN-5-YL CARBAMATE: Contains a dioxan ring instead of the benzoxathiol moiety.
Uniqueness
TERT-BUTYL 2-[(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)OXY]ACETATE is unique due to the presence of the benzoxathiol moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 2-[(2-oxo-1,3-benzoxathiol-5-yl)oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5S/c1-13(2,3)18-11(14)7-16-8-4-5-9-10(6-8)19-12(15)17-9/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTOIFVDDWFCAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)OC(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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